2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

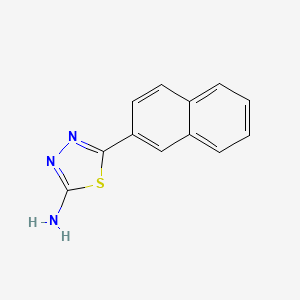

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: It can be used in the development of organic semiconductors and other electronic materials.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression . The compound can also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole

- 2-Amino-5-(2-furyl)-1,3,4-thiadiazole

- 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required. The naphthyl group also enhances the compound’s ability to participate in π-π stacking interactions, which can be beneficial in the design of new materials and drugs .

Biological Activity

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole class of heterocycles, which has garnered significant attention due to its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Structural Characteristics

The structure of this compound features a thiadiazole ring substituted with an amino group and a naphthyl moiety. This unique arrangement contributes to its biological activity by enhancing interactions with various biological targets.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 2-amino-1,3,4-thiadiazole derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.

- Antibacterial Properties : Research indicates that derivatives of this compound show promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin .

- Antifungal Properties : The compound also exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger. In vitro studies have shown zones of inhibition ranging from 15 to 19 mm for specific derivatives against Salmonella typhi and E. coli at concentrations of 500 µg/disk .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Line Studies : Compounds containing the thiadiazole moiety have been tested against several cancer cell lines. For example, derivatives were evaluated in the National Cancer Institute's 60-cell line panel, revealing significant cytotoxicity against human lung (A-549) and breast cancer (Bcap-37) cells .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the naphthyl group enhances interactions with cellular targets involved in tumor growth regulation .

3. Anti-inflammatory Activity

Compounds derived from this compound have also exhibited anti-inflammatory properties:

- In Vivo Studies : Inflammation models have shown that these compounds can reduce markers of inflammation significantly compared to controls. For instance, certain derivatives demonstrated comparable efficacy to ibuprofen in reducing inflammatory responses .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Study on Antimicrobial Efficacy : A study conducted by Dogan et al. assessed various substitutions on the amine group of the compound and their effects on antimicrobial activity. It was found that specific substitutions enhanced the antibacterial properties significantly against multiple strains .

- Anticancer Evaluation : A series of synthesized derivatives were tested for cytotoxicity against different cancer cell lines. Notably, one derivative showed over 60% growth inhibition at low concentrations (10 µM), indicating its potential as a lead compound for further development .

Properties

Molecular Formula |

C12H9N3S |

|---|---|

Molecular Weight |

227.29 g/mol |

IUPAC Name |

5-naphthalen-2-yl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C12H9N3S/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,15) |

InChI Key |

XFDSCEVGRGOSAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(S3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.